Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 294668-31-8
VCID: VC21413714
InChI: InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Molecular Formula: C20H15ClN2O5S
Molecular Weight: 430.9g/mol

Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate

CAS No.: 294668-31-8

Cat. No.: VC21413714

Molecular Formula: C20H15ClN2O5S

Molecular Weight: 430.9g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate - 294668-31-8

Specification

CAS No. 294668-31-8
Molecular Formula C20H15ClN2O5S
Molecular Weight 430.9g/mol
IUPAC Name ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24)
Standard InChI Key LOMBGYOEFXRANV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivative class. The molecule contains several key functional groups including a thiophene ring, a phenyl substituent, a nitrobenzamido group, and an ethyl carboxylate moiety. These structural features contribute to its unique chemical properties and potential biological activities. The presence of the thiophene heterocycle is particularly significant as it serves as a bioisostere for benzene in many pharmacologically active compounds, often improving drug-like properties.

The physical and chemical properties of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate are summarized in Table 1.

PropertyValue
CAS Number294668-31-8
Molecular FormulaC₂₀H₁₅ClN₂O₅S
Molecular Weight430.9 g/mol
IUPAC Nameethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)N+[O-]
Standard InChIInChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24)
Standard InChIKeyLOMBGYOEFXRANV-UHFFFAOYSA-N
Physical StateSolid

The compound exhibits a molecular structure with a central thiophene ring substituted at the 2-position with a 4-chloro-3-nitrobenzamido group, at the 3-position with an ethyl carboxylate moiety, and at the 4-position with a phenyl group. This structural arrangement contributes to the compound's lipophilicity and potential interactions with biological targets.

Synthesis and Preparation Methods

CompoundS. aureus (MIC μg/ml)E. coli (MIC μg/ml)B. subtilis (MIC μg/ml)P. aeruginosa (MIC μg/ml)C. albicans (MIC μg/ml)
2-Aminothiophene derivatives0.3130.6250.6250.3130.313
Standard antimicrobials0.6250.6250.6250.6250.625

Antioxidant Properties

Thiophene derivatives with similar structural features have shown notable antioxidant activities. The presence of electron-withdrawing groups such as nitro and chloro substituents can influence the compound's ability to scavenge free radicals. Studies on related thiophene compounds have demonstrated significant antioxidant activity in DPPH and nitric oxide free radical scavenging assays .

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization and structural confirmation of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate. The following spectroscopic methods are commonly employed for the analysis of thiophene derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, characteristic signals would be expected for:

  • The thiophene proton (singlet at approximately δ 7.5-8.0 ppm)

  • Aromatic protons from the phenyl and benzamido groups (complex multiplets in the region δ 7.0-8.5 ppm)

  • Ethyl carboxylate protons (quartet at approximately δ 4.2-4.4 ppm for -CH₂- and triplet at δ 1.2-1.4 ppm for -CH₃)

  • Amide proton (broad singlet at approximately δ 9.0-10.0 ppm)

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak for ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate would be expected at m/z 430.9, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Key absorption bands for ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate would include:

  • N-H stretching of the amide (approximately 3300-3400 cm⁻¹)

  • C=O stretching of the amide and ester (approximately 1650-1750 cm⁻¹)

  • NO₂ stretching (approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹)

  • C-S stretching of the thiophene ring (approximately 600-700 cm⁻¹)

Comparison with Structurally Related Thiophene Derivatives

Comparing ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate with structurally related thiophene derivatives can provide insights into structure-activity relationships and potential applications. Table 3 presents a comparison of key structural features and properties of related compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylateC₂₀H₁₅ClN₂O₅S430.9Reference compound
Ethyl 2-(4-chloro-3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateC₁₉H₁₉ClN₂O₅S422.89Contains a fused cycloheptane ring instead of a phenyl group at position 4
Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylateC₁₅H₁₄ClNO₃S323.79Contains a simpler chloroacetamido group instead of 4-chloro-3-nitrobenzamido
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylateC₁₃H₁₂N₂O₄S292.31Contains an amino group at position 2 and a 3-nitrophenyl group at position 4
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateC₁₃H₁₂N₂O₄S292.31Contains an amino group at position 2 and a 4-nitrophenyl group at position 4

The structural differences among these compounds can significantly influence their physicochemical properties and biological activities. For instance:

  • The substitution pattern of the nitro group on the benzamido moiety can affect the electron distribution and reactivity of the molecule.

  • The presence of a free amino group at position 2 (as in ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate) versus a benzamido group can influence hydrogen bonding capabilities and interactions with biological targets.

  • The nature of the substituent at position 4 (phenyl versus other groups) can impact lipophilicity and binding affinities.

These structure-activity relationships can guide the rational design of new thiophene derivatives with enhanced properties for specific applications.

Computational Studies and Structure-Activity Relationship

Computational studies including density functional theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate. Such studies can help elucidate structure-activity relationships and guide the rational design of related compounds with enhanced properties.

Molecular Docking Studies

Molecular docking studies can predict the binding modes and affinities of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate with potential biological targets. Similar thiophene derivatives have been subjected to molecular docking studies to investigate their interactions with various proteins, providing a framework for understanding the potential biological activities of this compound .

Quantum Chemical Calculations

Quantum chemical calculations can reveal important electronic properties of the molecule, including:

  • Frontier molecular orbital (FMO) energies (HOMO and LUMO)

  • Electrostatic potential maps

  • Charge distribution

  • Bond parameters

These properties can help explain the reactivity and biological activity of the compound and guide the design of structural analogs with improved properties.

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